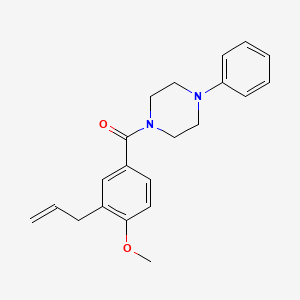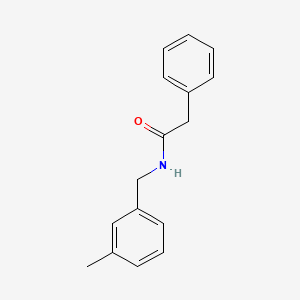
N-(3-methoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
Sulfonamide compounds are a significant class of organic chemicals that possess a wide range of biological and chemical properties, making them of interest in various scientific and industrial applications. The compound falls within this category, likely inheriting a similar range of characteristics and applications.
Synthesis Analysis
The synthesis of sulfonamide compounds can involve multi-step chemical processes that include the formation of sulfonamide linkages through the reaction of sulfonic acids or their derivatives with amines. For instance, Gao et al. (2014) described a high-yield synthesis approach for a benzenesulfonamide derivative, involving O-methylation and subsequent purification steps (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group (-SO2NH2), which significantly influences their physical and chemical properties. Rodrigues et al. (2015) discussed the crystal structures of similar sulfonamides, highlighting how supramolecular architectures are influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O hydrogen bonding (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including substitutions, eliminations, and addition reactions, attributed to the reactive nature of the sulfonamide group. The synthesis and functionalization processes often introduce substituents that modify the compound's reactivity and binding affinity towards biological targets.
Physical Properties Analysis
The physical properties of sulfonamide compounds such as solubility, melting point, and crystal structure are influenced by their molecular architecture. For example, detailed X-ray diffraction studies provide insights into the crystalline structure and stability of these compounds, as demonstrated by Sreenivasa et al. (2014) for a related sulfonamide (Sreenivasa et al., 2014).
科学的研究の応用
Metabolism and Pharmacokinetics
Studies on drug disposition, metabolism, and pharmacokinetics are crucial for understanding how compounds are processed in the body. For example, the disposition and metabolism of drugs like SB-649868, an orexin receptor antagonist, have been studied to determine how the drug and its metabolites are eliminated from the body, primarily via feces and to a lesser extent via urine (Renzulli et al., 2011). These studies are essential for developing medications with optimal efficacy and safety profiles.
Exposure and Environmental Impact
Research into the human and environmental exposure to chemical compounds, including their sources and potential health impacts, is another significant area. For instance, studies on bisphenol A (BPA) and nonylphenol (NP) have highlighted widespread human exposure to these compounds due to their use in various products, raising concerns about their potential endocrine-disrupting effects (Calafat et al., 2004).
Novel Applications and Drug Development
Exploration of novel compounds often includes examining their potential therapeutic applications, pharmacological effects, and interactions with biological targets. For example, the study of retinoids and their derivatives in cancer prevention and treatment shows how synthetic compounds can be designed for specific therapeutic purposes, with studies demonstrating their mechanisms of action and potential benefits in chemoprevention (Villa et al., 1993).
Toxicology and Safety Evaluation
Evaluating the safety and toxicological profile of chemical compounds is fundamental to their development and use. Research into the urinary excretion of MDMA and its metabolites following controlled administration provides insights into the compound's pharmacokinetics and helps in interpreting drug tests, thereby informing safety and legal considerations (Abraham et al., 2009).
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-15-5-3-4-14(12-15)20-28(23,24)16-6-7-18(27-2)17(13-16)19(22)21-8-10-26-11-9-21/h3-7,12-13,20H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVJNLJYAUITGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)
![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)

![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)